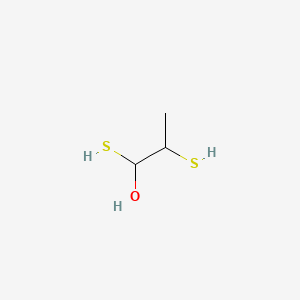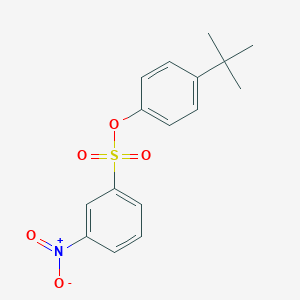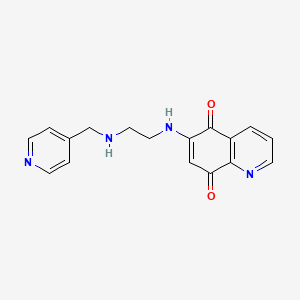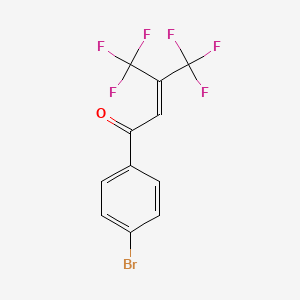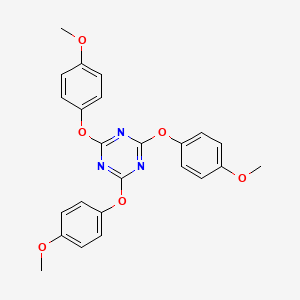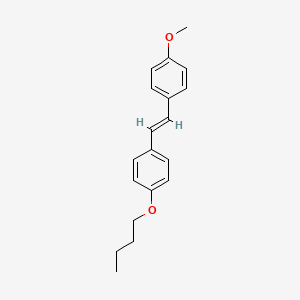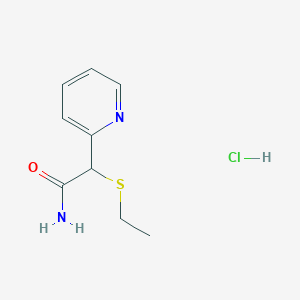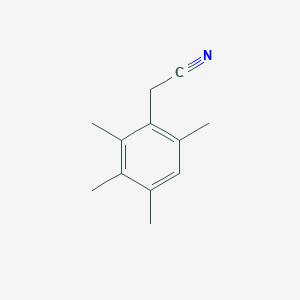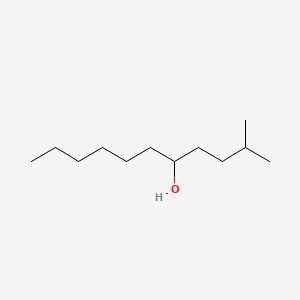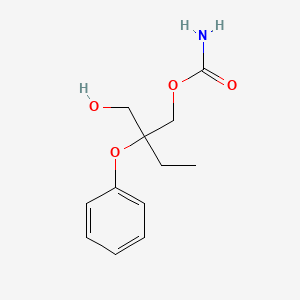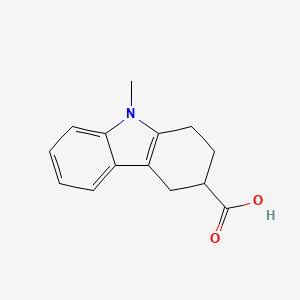
6-Methyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C13H16 It is a derivative of biphenyl, where one of the phenyl rings is partially hydrogenated and substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the hydrogenation of 6-Methyl-1,1’-biphenyl under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported catalysts to achieve high efficiency and yield. The reaction conditions are optimized to ensure complete hydrogenation of the aromatic ring while maintaining the integrity of the methyl group .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: Lacks the methyl group, resulting in different chemical and physical properties.
6-Methyl-1,1’-biphenyl: Fully aromatic, without the hydrogenation of the phenyl ring.
Uniqueness
6-Methyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the partial hydrogenation of one phenyl ring and the presence of a methyl group.
Propiedades
Número CAS |
35563-53-2 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
(2-methylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C13H16/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3 |
Clave InChI |
ZOHAPVBHCJHIKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


